benzyl 4-biphenylylcarbamate

Description

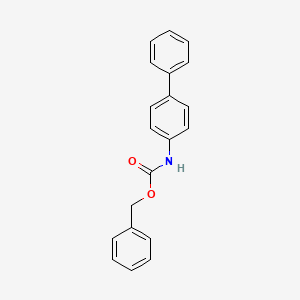

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-phenylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c22-20(23-15-16-7-3-1-4-8-16)21-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFIIBBGUZXULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathway Elucidation for Benzyl 4 Biphenylylcarbamate

Established and Optimized Synthetic Routes

The traditional and optimized pathways to benzyl (B1604629) 4-biphenylylcarbamate rely on well-understood, yet robust, chemical reactions. These methods are often characterized by their reliability and high yields, though they may involve harsh reagents.

Carbamate (B1207046) Bond Formation Strategies

The central feature of benzyl 4-biphenylylcarbamate is the carbamate linkage. Its formation is a critical step in the synthesis, with both classical and modern approaches available to chemists.

Historically, the synthesis of carbamates has heavily relied on the use of phosgene (B1210022) and its derivatives, such as isocyanates and chloroformates. researchgate.net These reagents, while highly effective, are also notoriously toxic and require careful handling. researchgate.net The reaction of an alcohol with phosgene can generate an aryl chloroformate in situ, which subsequently reacts with an amine to form the desired carbamate. researchgate.net

Another classical route involves the reaction of benzyl chloroformate with ammonia (B1221849) to produce benzyl carbamate. chemicalbook.comwikipedia.org This can then be further functionalized. The use of isocyanates, formed through methods like the Curtius rearrangement of acyl azides, also provides a pathway to carbamates when trapped with an alcohol. organic-chemistry.org

| Reagent | Description | Reference |

| Phosgene (COCl₂) | A highly toxic gas used to create chloroformates, which then react with amines. | researchgate.net |

| Benzyl Chloroformate | Reacts with ammonia to form benzyl carbamate, a precursor to the target molecule. | chemicalbook.comwikipedia.org |

| Isocyanates | Formed via rearrangements (e.g., Curtius), they react with alcohols to yield carbamates. | organic-chemistry.org |

In recent years, a strong emphasis has been placed on developing greener and more efficient catalytic methods for carbamate synthesis. psu.edursc.org Transition metal catalysis has emerged as a powerful tool, with palladium-catalyzed reactions being particularly prominent. nih.govacs.org For instance, the cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol, catalyzed by palladium, offers a direct route to aryl carbamates. organic-chemistry.org Other transition metals like rhodium have also been employed in carbonylation reactions to produce carbamates. acs.org

Organocatalysis provides a metal-free alternative for carbamate synthesis. rsc.orgrsc.org These methods often utilize small organic molecules to catalyze the reaction, offering a more sustainable approach. rsc.org For example, a protocol using an easily prepared organocatalyst derived from natural products has been shown to be effective for synthesizing carbamates from both aliphatic and aromatic amines with yields up to 96%. rsc.org

| Catalytic System | Description | Key Features | Reference |

| Palladium Catalysis | Cross-coupling of aryl halides/triflates with sodium cyanate and an alcohol. | Direct access to aryl carbamates. | organic-chemistry.org |

| Rhodium Catalysis | Carbonylative coupling of various starting materials. | Effective under low CO pressure. | acs.org |

| Organocatalysis | Metal-free catalysis using small organic molecules. | Green, sustainable, high yields. | rsc.orgrsc.org |

Biphenyl (B1667301) Moiety Construction and Functionalization (e.g., Suzuki Coupling)

The biphenyl core of the target molecule is typically constructed using the Suzuki-Miyaura cross-coupling reaction. chemrxiv.orgyoutube.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comyoutube.com The synthesis of 4-aminobiphenyl (B23562) intermediates, a key precursor, is widely explored using this method due to its importance in various chemical industries. chemrxiv.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com Recent advancements have even explored an "aminative Suzuki-Miyaura coupling," which directly forms a C-N-C linkage, offering a novel pathway to diarylamines. snnu.edu.cnnih.gov

Benzyl Group Introduction and Derivatization

The benzyl group in this compound is typically introduced using benzylating agents. Benzyl bromide is a common reagent for this purpose, reacting with a suitable nucleophile to form the desired benzyl ether or N-benzyl bond. google.comnih.gov The benzyl group can also be introduced as part of the carbamate formation itself, for example, by using benzyl chloroformate. ontosight.aiwikipedia.org In some synthetic strategies, benzyl alcohol is used as a reactant. chemicalbook.com The benzyl group also serves as a protecting group in organic synthesis, although its removal can require harsh conditions. wikipedia.org

Novel and Sustainable Synthetic Protocols

The drive towards greener chemistry has spurred the development of novel and sustainable methods for synthesizing carbamates. banglajol.info A significant area of research focuses on the use of carbon dioxide (CO₂) as a C1 source, offering a non-toxic and abundant alternative to phosgene. psu.edursc.org These methods often employ catalysts to facilitate the reaction between CO₂, an amine, and an alcohol. psu.edursc.org

Biocatalysis is another promising avenue, utilizing enzymes to carry out chemical transformations. nih.gov For example, promiscuous esterases have been used for the synthesis of carbamates in water, achieving high yields. nih.gov Continuous flow synthesis is also being explored as a safer and more efficient alternative to batch processes for carbamate production. acs.org

Green Chemistry Principles and Solvents in Carbamate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of carbamates to minimize environmental impact and enhance safety. Traditional methods for synthesizing carbamates, such as the reaction of amines with phosgene or chloroformates, often involve hazardous reagents and produce significant waste. wikipedia.orgwikipedia.org The synthesis of this compound from 4-aminobiphenyl and benzyl chloroformate is a classic example where green chemistry principles can be implemented.

Alternative Reagents and Catalysts:

A key focus of green carbamate synthesis is the replacement of phosgene and its derivatives. wikipedia.org Carbon dioxide (CO2) has emerged as a desirable C1 source for producing carbamates due to its abundance, low cost, and non-toxic nature. organic-chemistry.org The direct synthesis of carbamates from amines, alcohols, and CO2 is a promising green alternative. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 4-aminobiphenyl, benzyl alcohol, and CO2, potentially catalyzed by a reusable catalyst.

Another green approach involves the use of dialkyl carbonates as carbonylating agents, which are less hazardous than phosgene. The reaction of 4-aminobiphenyl with a benzyl carbonate derivative in the presence of a suitable catalyst could provide a greener route to the target molecule.

Green Solvents:

The choice of solvent plays a critical role in the environmental footprint of a chemical process. Traditional syntheses of carbamates often utilize chlorinated hydrocarbons or volatile organic compounds. Green chemistry encourages the use of more benign solvents. For the synthesis of this compound, the exploration of greener solvent alternatives is crucial. Recent research has demonstrated the utility of solvents like 2-methyltetrahydrofuran, and even water or solvent-free conditions using solid supports like quartz sand, to promote greener chemical transformations. acs.orgacs.org

| Parameter | Traditional Approach | Green Chemistry Approach |

| Carbonyl Source | Benzyl chloroformate (derived from phosgene) | Carbon dioxide, Benzyl carbonate |

| Solvents | Dichloromethane, Toluene | 2-Methyltetrahydrofuran, Water, Supercritical CO2, Solvent-free |

| Catalyst | Stoichiometric base (e.g., pyridine) | Reusable solid catalysts, Organocatalysts |

| Byproducts | HCl, Phosgene-related waste | Water, Benign byproducts |

Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing for the synthesis of this compound. This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly when dealing with hazardous intermediates. rsc.org

The synthesis of this compound can be adapted to a continuous flow process. A plausible setup would involve pumping a solution of 4-aminobiphenyl and a solution of benzyl chloroformate (or a greener alternative) through separate inlets into a microreactor. The two streams would mix and react within the heated reaction coil for a specific residence time. The product stream would then continuously exit the reactor for collection and purification.

Advantages of Flow Synthesis for this compound:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risk associated with handling potentially hazardous reagents like chloroformates and managing exothermic reactions. rsc.org

Improved Control and Reproducibility: Precise control over reaction parameters ensures consistent product quality and yield.

Rapid Optimization: Automated flow systems allow for the rapid screening of various reaction conditions (e.g., temperature, stoichiometry, residence time) to identify the optimal parameters for the synthesis.

Scalability: Scaling up production in a flow system is achieved by running the reactor for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch reactor.

A potential continuous flow setup for the synthesis of this compound is depicted below:

| Component | Description |

| Pump A | Delivers a solution of 4-aminobiphenyl in a suitable solvent. |

| Pump B | Delivers a solution of benzyl chloroformate in a suitable solvent. |

| T-Mixer | Mixes the two reactant streams. |

| Heated Reactor Coil | Provides the necessary temperature and residence time for the reaction to occur. |

| Back Pressure Regulator | Maintains the desired pressure in the system. |

| Collection Vessel | Collects the product stream. |

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanism is paramount for optimizing the synthesis of this compound and for designing more efficient and selective catalysts.

The formation of this compound from 4-aminobiphenyl and benzyl chloroformate proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminobiphenyl acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. youtube.com

Elucidation of Reaction Intermediates

The reaction proceeds through a tetrahedral intermediate. The initial nucleophilic attack of the amine on the chloroformate results in the formation of this transient species. The stability of this intermediate can be influenced by the solvent and the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. youtube.com

A key intermediate in the reaction is the protonated carbamate, which is formed after the initial nucleophilic attack and before the final deprotonation to yield the neutral product. The identification and characterization of such intermediates can be achieved through spectroscopic techniques like NMR and IR spectroscopy under specific reaction conditions that might favor their accumulation.

Transition State Analysis and Energy Profiles

Computational chemistry provides powerful tools for analyzing the transition state and energy profile of the reaction. The transition state for the nucleophilic attack of 4-aminobiphenyl on benzyl chloroformate would involve the partial formation of the new N-C bond and the partial breaking of the C-Cl bond.

High Resolution Structural Characterization and Conformational Analysis of Benzyl 4 Biphenylylcarbamate

Advanced Spectroscopic Methodologies for Structure Elucidation

Spectroscopic techniques provide a detailed view of the molecular framework of benzyl (B1604629) 4-biphenylylcarbamate, offering insights into its electronic structure, vibrational modes, and the precise arrangement of its constituent atoms.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure of organic molecules by probing the magnetic properties of atomic nuclei.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of benzyl 4-biphenylylcarbamate provide the foundational data for its structural assignment. In deuterated chloroform (CDCl₃), the characteristic chemical shifts in the ¹H NMR spectrum are anticipated to reveal signals corresponding to the benzylic protons, the carbamate (B1207046) N-H proton, and the distinct aromatic protons of the biphenyl (B1667301) and benzyl moieties.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between protons and carbons within the molecule. COSY spectra would confirm the coupling between adjacent protons, while HSQC would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the complex aromatic regions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzylic CH₂ | 5.1 - 5.3 | 66 - 68 |

| Carbamate N-H | 6.5 - 7.5 | N/A |

| Aromatic C-H | 7.2 - 8.2 | 118 - 142 |

| Carbamate C=O | N/A | 153 - 155 |

Note: These are predicted ranges based on typical values for similar functional groups.

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form, providing crucial information on polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance can exhibit distinct physical properties.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) SSNMR experiments could be employed to identify and differentiate potential polymorphs. Each crystalline form would be expected to produce a unique ¹³C SSNMR spectrum due to differences in the local chemical environment and intermolecular interactions of the carbon atoms in the crystal lattice. This technique is particularly sensitive to the conformational differences between molecules in different crystalline arrangements.

Vibrational Spectroscopy (Infrared and Raman) and Spectral Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint, allowing for the identification of functional groups and providing insights into molecular structure and bonding.

For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the N-H stretching of the carbamate group (around 3300-3400 cm⁻¹), the C=O stretching of the carbonyl group (around 1700-1730 cm⁻¹), and C-O stretching (around 1200-1250 cm⁻¹). The aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the vibrations of the biphenyl and benzyl aromatic rings. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and aid in the precise assignment of the experimental IR and Raman bands to specific molecular motions.

Table 2: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Weak-Medium |

| C=O Stretch (Amide I) | 1700 - 1730 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O Stretch | 1200 - 1250 | Strong |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable information about the molecule's structure.

For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight. The fragmentation pathways are likely to involve characteristic cleavages of the carbamate and benzyl groups. A prominent fragmentation pattern in benzyl-containing compounds is the formation of the stable benzyl cation or the tropylium ion at m/z 91. Another likely fragmentation would be the cleavage of the carbamate bond, leading to fragments corresponding to the biphenylamine and benzyloxycarbonyl moieties.

Key Predicted Fragmentation Pathways:

Loss of the benzyl group: leading to a fragment corresponding to the 4-biphenylylcarbamate ion.

Formation of the tropylium ion: a stable m/z 91 fragment.

Cleavage of the C-O bond: resulting in a 4-biphenylyl isocyanate fragment.

Decarboxylation: loss of CO₂ from the molecular ion or subsequent fragments.

X-ray Crystallography for Solid-State Structural Determination

For this compound, a successful crystallographic analysis would unequivocally determine the molecular conformation, including the dihedral angles between the phenyl rings of the biphenyl group and the orientation of the benzyl carbamate moiety. It is anticipated that the carbamate group will facilitate the formation of hydrogen bonds between adjacent molecules in the crystal lattice, likely involving the N-H group as a hydrogen bond donor and the carbonyl oxygen as an acceptor. These interactions play a critical role in the stability of the crystal structure.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: This table represents a hypothetical data set as a published crystal structure for this specific compound was not found. The parameters are typical for similar organic molecules.

Despite a comprehensive search for scientific literature and crystallographic databases, no specific experimental data could be located for the chemical compound “this compound.” Consequently, the generation of a detailed article focusing on its high-resolution structural characterization and conformational analysis, as per the requested outline, is not possible at this time.

The requested sections and subsections require specific data derived from experimental techniques such as single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide precise information regarding the atomic arrangement in the crystal lattice, the nature of intermolecular interactions, the potential existence of different crystalline forms (polymorphism), and the molecule's preferred shapes (conformations) in both solid and solution states.

Searches for crystallographic information in databases like the Cambridge Structural Database (CSD) did not yield an entry for this compound. Similarly, a thorough review of scientific journals did not reveal any publications detailing its synthesis and subsequent structural analysis.

Therefore, the following sections of the proposed article remain unwritten due to the absence of the necessary scientific data:

Conformational Analysis and Molecular Flexibility

Solid-State Conformational Heterogeneity and Dynamics

Without primary research data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Investigations of Benzyl 4 Biphenylylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic and energetic properties of benzyl (B1604629) 4-biphenylylcarbamate. These methods are fundamental in predicting molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For aromatic compounds like benzyl 4-biphenylylcarbamate, DFT provides a balance between accuracy and computational cost, making it suitable for analyzing large molecules. Studies on related biphenyl (B1667301) and carbamate (B1207046) derivatives indicate that the electronic properties are largely influenced by the interplay between the biphenyl moiety and the carbamate group. The addition of various subgroups to a biphenyl molecule has been shown to affect the energy gap, thereby influencing the HOMO and LUMO energies researchgate.net.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and its ability to participate in chemical reactions. A smaller gap suggests higher reactivity nih.govmdpi.com.

For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl ring system, which can act as an electron donor. Conversely, the LUMO is likely distributed across the carbamate group and the benzyl moiety, regions that can accept electrons. The specific energies of these orbitals determine the molecule's behavior in charge transfer interactions. Theoretical studies on similar molecules have shown that the HOMO-LUMO gap can be tailored by modifying substituents on the aromatic rings researchgate.net. A narrow frontier orbital gap is indicative of potential charge transfer interactions within the molecule, leading to higher chemical reactivity nih.govnih.gov.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Structurally Similar Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electronegativity (χ) |

|---|---|---|---|---|---|

| Biphenyl Derivative 1 | -6.29 | -1.81 | 4.48 | 2.24 | 4.05 |

| Biphenyl Derivative 2 | -5.89 | -2.13 | 3.76 | 1.88 | 4.01 |

Note: The data presented in this table is based on DFT calculations for structurally related biphenyl and benzyl derivatives and is intended to provide an approximation of the values for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack libretexts.orgyoutube.com. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbamate group, making them potential sites for interaction with electrophiles. The hydrogen atom of the N-H group in the carbamate linkage would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack. The aromatic rings of the biphenyl and benzyl groups would display a more complex distribution of charge, with regions of both negative and positive potential, influencing their interaction with other molecules nih.govwalisongo.ac.id. Computational studies on chlorinated biphenyls have demonstrated a strong correlation between the MEP and the substitution pattern nih.gov.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate energetic predictions. For carbamates, ab initio calculations have been employed to study their stability and reaction mechanisms, such as their formation from amines and carbon dioxide acs.orgresearchgate.net. These studies provide fundamental thermodynamic data that can be crucial for understanding the stability of the carbamate linkage in this compound under various conditions. For instance, ab initio simulations have been used to determine the high-pressure behavior of ammonium carbamate iucr.org.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information about the conformational flexibility and dynamics of molecules in different environments.

Molecular dynamics simulations in a solvent, such as water or an organic solvent, can be used to explore the conformational landscape of this compound. These simulations can reveal the most stable conformations and the energy barriers between them. For the biphenyl moiety, the torsional angle between the two phenyl rings is a key determinant of its conformation. In the solid state, biphenyl molecules often adopt a planar or near-planar conformation, while in solution and the gas phase, they tend to be twisted tandfonline.comic.ac.uk. MD simulations of solid biphenyl have shown that the structure can accommodate different torsion angles tandfonline.com. The carbamate group itself has a preferred planar geometry, but rotation around the adjacent single bonds allows for significant conformational freedom.

MD simulations can track the time evolution of these dihedral angles and other geometric parameters, providing a detailed picture of the molecule's flexibility and how it interacts with its environment. This information is invaluable for understanding how the molecule might bind to a biological target or how it behaves in a particular solvent.

Table 2: Key Dihedral Angles in this compound for Conformational Analysis

| Dihedral Angle | Description | Expected Behavior |

|---|---|---|

| C-C-C-C (Biphenyl) | Torsion between the two phenyl rings | Flexible, with a preference for a non-planar conformation in solution. |

| O-C-N-C | Torsion around the carbamate C-N bond | Relatively rigid due to partial double bond character. |

Solvation Effects and Solvent-Molecule Interactions

An examination of the solvation effects and solvent-molecule interactions of this compound would be crucial to understanding its behavior in different chemical environments. This analysis would typically involve computational methods to simulate how the molecule interacts with various solvents. Key aspects to investigate would include the solute-solvent interactions, the formation of solvation shells, and the influence of solvent polarity on the conformational stability of the compound. Such studies would provide insights into the solubility and reactivity of this compound, which are fundamental properties for its potential applications.

Protein-Ligand Interaction Dynamics (if applicable to biological targets)

Should this compound be identified as having potential biological activity, the study of its interaction with protein targets would be paramount. Molecular dynamics simulations are a powerful tool to explore the dynamic nature of these interactions. These simulations could reveal the stability of the protein-ligand complex, identify key amino acid residues involved in binding, and elucidate the conformational changes that may occur upon binding. Understanding these dynamics is essential for the rational design of more potent and selective analogs.

Advanced Cheminformatics and In Silico Modeling

Advanced cheminformatics and in silico modeling techniques play a vital role in modern drug discovery and materials science. For this compound, these methods could be applied to predict its properties and biological activities, thereby guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound, a QSAR study would involve compiling a dataset of structurally related compounds with known activities and developing a predictive model. This model could then be used to estimate the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For this compound, docking studies could be employed to identify potential biological targets by screening it against a library of protein structures. Furthermore, these simulations can provide an estimation of the binding affinity, which is a critical parameter for assessing the potential efficacy of a compound. The results from docking studies can offer valuable insights into the binding mode and the key interactions stabilizing the complex, guiding further optimization efforts.

Mechanistic Investigations of Biological and Biochemical Interactions of Benzyl 4 Biphenylylcarbamate

Identification and Characterization of Molecular Targets

Detailed investigations into the molecular targets of benzyl (B1604629) 4-biphenylylcarbamate are not currently documented in available research.

Receptor Binding Assays and Affinity Profiling (e.g., Muscarinic Receptors)

There is no available data from receptor binding assays or affinity profiling studies to characterize the interaction of benzyl 4-biphenylylcarbamate with muscarinic receptors or any other receptor type. While the broader class of carbamates has been studied for their effects on various receptors, specific binding constants and affinity profiles for this compound have not been reported.

Enzyme Inhibition Kinetics and Mechanism (e.g., Acetylcholinesterase, Tyrosinase, Aldose Reductase, CYP/UGT)

The inhibitory activity of this compound against key enzymes such as acetylcholinesterase, tyrosinase, aldose reductase, or cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems has not been specifically described in the scientific literature.

No published studies were found that report the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound against any enzyme. This fundamental data, crucial for quantifying the potency of an inhibitor, is not available.

Without kinetic studies, the mode of any potential enzyme inhibition by this compound—whether it be competitive, uncompetitive, non-competitive, or mixed—remains unknown.

Cellular Pathway Modulation and Signal Transduction Studies (In Vitro)

Information regarding the effects of this compound on cellular functions is not present in the available literature.

Assays for Modulating Specific Biological Pathways

There are no reports from in vitro assays that detail the modulation of any specific biological pathways or signal transduction cascades by this compound.

Information on this compound Not Publicly Available

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of publicly available information on the chemical compound "this compound." Specifically, there are no detailed research findings, data tables, or established applications for this compound as a research tool or probe within the public domain.

The requested article, which was to be structured around the specific applications of this compound, cannot be generated due to the absence of foundational research on this particular molecule. Searches for its use in the development of chemical probes for target validation, its utilization in mechanistic biological and biochemical studies, and its role in the development of new analytical methodologies did not yield any relevant results.

While the synthesis and application of other structurally related carbamate (B1207046) compounds are documented in scientific literature, this information does not pertain to this compound and therefore cannot be used to fulfill the specific requirements of the request. The strict adherence to the provided outline and the focus solely on "this compound" cannot be met with the currently accessible scientific information.

Therefore, the generation of a thorough, informative, and scientifically accurate article on the applications of this compound as a research tool and probe is not possible at this time.

Synthesis and Comparative Studies of Benzyl 4 Biphenylylcarbamate Derivatives and Analogues

Design Principles for Structural Modification (e.g., bioisosteric replacement)

The rational design of analogues of benzyl (B1604629) 4-biphenylylcarbamate involves a variety of principles aimed at enhancing potency, selectivity, and metabolic stability while minimizing off-target effects. A primary strategy in this endeavor is bioisosteric replacement, where a functional group is substituted with another group that has similar physical or chemical properties to produce broadly similar biological effects. u-tokyo.ac.jp

Bioisosteric Replacement: This strategy is a cornerstone of lead optimization. spirochem.com For biphenyl-containing scaffolds, a common metabolic liability is the enzymatic cleavage of amide bonds if present. In related systems, a labile benzanilide core has been successfully replaced with a more stable biphenyl (B1667301) moiety to enhance plasma stability. nih.govnih.gov This principle can be applied to the carbamate (B1207046) linker in benzyl 4-biphenylylcarbamate, where modifications to the benzyl or biphenyl rings can alter metabolic susceptibility. For instance, replacing hydrogen atoms with fluorine can block sites of oxidative metabolism without significantly altering the molecule's conformation. u-tokyo.ac.jp

Scaffold Hopping: This approach involves replacing the core molecular framework with a structurally different scaffold while retaining similar biological activity. rsc.orgbhsai.orgnih.gov For the this compound structure, one might replace the biphenyl group with other bicyclic aromatic systems, such as a naphthyl or a quinoline system, to explore new intellectual property space and improve properties like solubility or receptor binding interactions. researchgate.net

Structure-Activity Relationship (SAR) Guided Design: Modifications are often guided by established SAR. For the related O-biphenyl-3-yl carbamates, it has been shown that introducing polar groups to the distal phenyl ring can significantly improve inhibitory potency against certain enzymes. scispace.com For example, substituting the carbamoyl group on the biphenyl ring with moieties like methyl, 1-hydroxyethyl, or hydroxymethyl can alter properties such as central nervous system (CNS) penetration. nih.gov These findings guide the selection of substituents on the 4-biphenylyl ring of the parent compound to fine-tune its biological and pharmacokinetic profile.

Synthetic Strategies for Analogues and Scaffold Diversification

The generation of a library of this compound analogues relies on robust and versatile synthetic methodologies. Key strategies focus on the construction of the core biphenyl structure and the formation of the carbamate linkage.

Biphenyl Core Synthesis: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing the biphenyl scaffold. nih.govnih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid (or ester) with an aryl halide. To create analogues of this compound, one could start with a substituted bromobenzene derivative and couple it with a variety of substituted phenylboronic acids. This allows for extensive diversification of the biphenyl core.

General Procedure for Suzuki Coupling: A mixture of an aryl bromide (1.0 equiv.), the appropriate aryl boronic acid (1.5 equiv.), and a base such as cesium acetate (B1210297) (2.0 equiv.) in a solvent like dioxane is degassed. A palladium catalyst, such as PdCl2(dppf) (0.05 equiv.), is added, and the mixture is heated until the reaction is complete. nih.gov

Carbamate Formation: The carbamate functional group can be synthesized through several reliable methods.

Reaction with Isocyanates: A common method involves the reaction of an alcohol with an isocyanate. nih.gov For the synthesis of analogues, a substituted 4-biphenylmethanol could be reacted with various isocyanates to introduce diversity at the benzylamine portion of the molecule.

Use of Activating Agents: Reagents like N,N'-carbonyldiimidazole (CDI) can be used to activate an amine, which then reacts with an alcohol to form the carbamate. nih.gov Alternatively, an alcohol can be treated with benzyl chloroformate in the presence of a base.

Multi-component Reactions: One-pot syntheses involving the coupling of a primary amine, carbon dioxide, and an alkyl halide can also be employed for efficient library generation.

Scaffold Diversification: To achieve broader structural diversity, synthetic routes can be designed to allow for late-stage functionalization. For example, a biphenyl core containing a reactive handle, such as a nitro or cyano group, can be synthesized first. This handle can then be chemically transformed into a variety of other functional groups after the main scaffold has been assembled, leading to a diverse set of analogues.

Comparative Analysis of Structural, Theoretical, and Biological Properties

The evaluation of newly synthesized analogues involves a multiparametric analysis to compare their structural, physicochemical, and biological properties against the parent compound. This comparative approach is essential for identifying candidates with improved profiles.

Structural and Physicochemical Analysis: Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to confirm the chemical structure of new analogues. Physicochemical properties such as lipophilicity (logP), solubility, and polar surface area (PSA) are measured or calculated as they heavily influence a compound's pharmacokinetic behavior. For carbamates, conformational restriction due to the partial double-bond character of the C-N bond can lead to the presence of rotamers, which can be observed by NMR. nih.gov

Biological Activity: The biological activity of analogues is typically assessed through in vitro assays. For instance, in studies of related O-biphenyl carbamates as Fatty Acid Amide Hydrolase (FAAH) inhibitors, researchers measure the half-maximal inhibitory concentration (IC50) to quantify potency. nih.gov The selectivity is determined by testing against related enzymes or receptors.

The following table presents data from a structure-activity relationship study on O-biphenyl-3-yl carbamates, which are structural analogues of the this compound class. This data illustrates how modifications to the biphenyl ring system affect biological activity.

| Compound | Substituent (R¹) | FAAH IC₅₀ (nM) | % FAAH Inhibition in Liver (ex vivo) | % FAAH Inhibition in Brain (ex vivo) |

|---|---|---|---|---|

| Analogue 1 | -CONH₂ | 8.3 ± 1.1 | 98 ± 1 | 1 ± 1 |

| Analogue 2 | -CH₃ | 19 ± 2 | 98 ± 1 | 97 ± 1 |

| Analogue 3 | -CH(OH)CH₃ | 22 ± 4 | 98 ± 1 | 96 ± 1 |

| Analogue 4 | -CH₂OH | 38 ± 4 | 97 ± 1 | 95 ± 2 |

Data represents mean ± SEM. Ex vivo inhibition was measured 1 hour after intraperitoneal administration of 1 mg/kg of the compound.

This data clearly shows that while all analogues are potent FAAH inhibitors in vitro, the nature of the R¹ substituent dramatically influences their ability to cross the blood-brain barrier. The carbamoyl (-CONH₂) group in Analogue 1 leads to a peripherally restricted compound, whereas small alkyl and alcohol groups (Analogues 2-4) result in significant CNS penetration. nih.gov

Theoretical and Computational Analysis: Computational tools are often used to rationalize observed SAR and to predict the properties of novel designs. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be developed to correlate the structural features of the molecules with their biological activity. nih.gov Molecular docking studies can predict the binding mode of the analogues within the active site of a target protein, providing insights into key interactions that determine potency and selectivity. These theoretical analyses help in prioritizing which analogues to synthesize, saving time and resources.

Future Research Directions and Advanced Translational Perspectives in Academic Science

Exploration of Uncharted Synthetic Avenues and Methodologies

While standard methods for carbamate (B1207046) synthesis are well-established, future research could unlock more efficient, versatile, and environmentally benign synthetic pathways for benzyl (B1604629) 4-biphenylylcarbamate and its derivatives.

Key areas for exploration include:

Enzymatic Synthesis : Biocatalysis offers a green alternative to traditional chemical synthesis. Research into identifying or engineering enzymes, such as lipases or novel transferases, that can catalyze the formation of the carbamate bond from precursors like benzyl alcohol and a biphenyl (B1667301) isocyanate or a related amine derivative could lead to highly specific and efficient production. The metabolic pathways leading to the formation of related compounds like benzyl acetate (B1210297) and benzyl benzoate (B1203000) involve precursors such as benzyl alcohol, suggesting that biological systems can be harnessed for such transformations. researchgate.net

Flow Chemistry : Continuous flow synthesis can offer improved reaction control, safety, and scalability compared to batch processing. Developing a flow-based synthesis for benzyl 4-biphenylylcarbamate would enable rapid generation of an analog library for screening purposes by systematically varying the building blocks.

Novel Coupling Reagents : Moving beyond common reagents like phosgene (B1210022) derivatives or N,N'-carbonyldiimidazole (CDI), research could focus on discovering new coupling agents that are safer, more efficient, and have a broader substrate scope. mdpi.com This would facilitate the synthesis of sterically hindered or electronically challenging analogs of the core scaffold.

Modified Precursor Synthesis : The synthesis of the biphenylamine precursor itself can be a target for innovation. Modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, could be optimized for producing a wider variety of substituted biphenylamines, which can then be converted into the final carbamate product.

A comparison of potential synthetic approaches is outlined below.

| Methodology | Potential Advantages | Research Focus |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Screening for suitable enzymes (e.g., lipases), enzyme engineering. |

| Flow Chemistry | Enhanced safety, scalability, rapid library synthesis. | Reactor design, optimization of reaction parameters (temperature, pressure, residence time). |

| Novel Coupling Reagents | Improved safety profile, higher yields, broader functional group tolerance. | Design and synthesis of new activating agents for carbamate formation. |

| Advanced Precursor Synthesis | Access to a wider range of derivatives, improved overall yield. | Optimization of modern cross-coupling reactions for biphenylamine synthesis. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. mdpi.comnih.gov These computational tools can be powerfully applied to the this compound scaffold to accelerate the discovery of new molecules with desired properties. nih.gov

Future research integrating AI/ML could focus on several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling : By generating a small, focused library of this compound analogs and testing their activity against a specific biological target, ML models can be trained to understand the relationship between chemical structure and biological function. youtube.com These models can then predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing. youtube.comnih.gov

Generative Models for De Novo Design : Advanced AI, such as generative adversarial networks (GANs) or reinforcement learning, can design entirely new molecules based on the this compound scaffold. digitellinc.com These models can be trained to optimize for multiple parameters simultaneously, such as high target affinity, low predicted toxicity, and favorable pharmacokinetic properties. researchgate.net

Prediction of Physicochemical and ADMET Properties : ML models can accurately predict properties like solubility, membrane permeability, metabolic stability, and potential toxicity. nih.gov Applying these models early in the design phase for virtual this compound derivatives can significantly reduce the failure rate of compounds in later preclinical development stages.

Binding Affinity Prediction : Novel techniques like DeepBAR use machine learning to calculate the binding free energy between a ligand and its protein target with much greater speed than traditional methods. mit.edu This allows for rapid virtual screening of large libraries of this compound analogs against potential protein targets to identify the best binders. mit.edu

| AI/ML Application | Objective | Potential Impact |

| QSAR | Predict biological activity based on chemical structure. | Prioritize synthesis of high-potency compounds. |

| Generative Models | Design novel analogs with optimized multi-parameter profiles. | Accelerate discovery of lead compounds with improved properties. digitellinc.com |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Reduce late-stage attrition of drug candidates. nih.gov |

| Binding Affinity Calculation | Rapidly and accurately predict ligand-target binding strength. | Enhance efficiency of virtual screening and hit identification. mit.edu |

Discovery of Novel Molecular Targets and Therapeutic Applications (pre-clinical, non-clinical)

The carbamate group is a key structural feature in many bioactive molecules, and the biphenyl motif is also prevalent in pharmacologically active compounds. nih.gov This suggests that this compound could interact with a range of biological targets. Future non-clinical and pre-clinical research should aim to identify these targets and explore potential therapeutic areas.

Based on the activity of structurally related compounds, several target classes warrant investigation:

Enzyme Inhibition : Many enzymes are modulated by compounds containing carbamate or biphenyl structures.

Hydrolases : Carbamate-containing molecules are known to act as inhibitors of hydrolases like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are targets for pain and inflammation. nih.gov

Carbonic Anhydrases : Structurally related benzyl carbamimidothioates have shown inhibitory activity against various human carbonic anhydrase (CA) isoforms, which are implicated in conditions like glaucoma and certain cancers. nih.gov Screening this compound against a panel of CA isoforms is a logical next step.

Receptor Modulation : The scaffold may fit into the binding sites of various receptors.

Muscarinic Acetylcholine Receptors (mAChRs) : Carbamate-bridged compounds have been developed as selective antagonists for mAChR subtypes, which are targets for various central nervous system disorders. mdpi.com

Bromodomains : The carbamate group can participate in key hydrogen bonding interactions. This feature has been exploited in the design of inhibitors for bromodomains like BRD9, which are epigenetic readers and targets in oncology. mdpi.com

| Potential Target Class | Rationale based on Structural Analogs | Potential Therapeutic Area (Pre-clinical) |

| Hydrolases (e.g., FAAH, MAGL) | Carbamate scaffold present in known inhibitors. nih.gov | Pain, Inflammation, Neurological Disorders |

| Carbonic Anhydrases | Related benzyl derivatives inhibit CA isoforms. nih.gov | Glaucoma, Oncology |

| Muscarinic Receptors | Carbamate-bridged molecules show selective antagonism. mdpi.com | CNS Disorders |

| Bromodomains (e.g., BRD9) | Carbamate moiety can serve as a key hydrogen bond donor/acceptor. mdpi.com | Oncology, Inflammatory Diseases |

Development of Advanced Research Tools based on the this compound Scaffold

Beyond direct therapeutic potential, the this compound structure can be adapted to create sophisticated chemical tools for basic research. These tools can help elucidate biological pathways and validate new drug targets.

Fluorogenic Probes : The carbamate linker is susceptible to cleavage by certain enzymes. This property can be harnessed to design fluorogenic probes. By attaching a quenched fluorophore to the scaffold, a system can be created where enzymatic cleavage of the carbamate bond leads to a "turn-on" fluorescent signal. acs.org Such probes, based on the this compound core, could be designed to detect the activity of specific hydrolases or other enzymes in living cells and tissues. acs.org

Positron Emission Tomography (PET) Tracers : If a derivative of this compound is found to bind with high affinity and selectivity to a target in the central nervous system, it could be developed into a PET tracer. mdpi.com This would involve radiolabeling the molecule with an isotope like carbon-11 (B1219553) or fluorine-18, allowing for non-invasive imaging and quantification of the target protein in the brain. mdpi.com

Affinity-Based Probes and Covalent Warheads : To identify the specific binding partners of this compound within a cell, it can be modified into an affinity-based probe. This typically involves incorporating a "clickable" handle, such as an alkyne or azide (B81097) group, which allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) after the probe has bound to its target. This strategy is used to isolate and identify target proteins from complex biological samples. mdpi.com

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?

- Methodology : Use probit or logit models to calculate LD/EC values . Include confidence intervals and assess goodness-of-fit (e.g., χ test). For mechanistic insights, integrate transcriptomic data (RNA-seq) to identify upregulated detoxification pathways .

Q. How can researchers differentiate between batch-to-batch variability and genuine synthetic inefficiencies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.